molecular formula C19H29N3O3 B14772607 Benzyl 3-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate

Benzyl 3-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate

Cat. No.: B14772607
M. Wt: 347.5 g/mol
InChI Key: RXSVAPIPCMEPNN-UHFFFAOYSA-N
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Description

Benzyl 3-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a benzyl group, and an aminopropanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common route includes the formation of the pyrrolidine ring followed by the introduction of the benzyl group and the aminopropanoyl moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate can undergo various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzyl 3-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Benzyl 3-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar benzyl group but different functional groups.

    Indole Derivatives: Compounds containing an indole nucleus with diverse biological activities.

Uniqueness

Benzyl 3-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H29N3O3

Molecular Weight

347.5 g/mol

IUPAC Name

benzyl 3-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H29N3O3/c1-14(2)22(18(23)15(3)20)12-17-9-10-21(11-17)19(24)25-13-16-7-5-4-6-8-16/h4-8,14-15,17H,9-13,20H2,1-3H3

InChI Key

RXSVAPIPCMEPNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C)N

Origin of Product

United States

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